![molecular formula C8H5BrN2O2 B2596735 Methyl 5-bromo-6-cyanopyridine-3-carboxylate CAS No. 1805522-17-1](/img/structure/B2596735.png)
Methyl 5-bromo-6-cyanopyridine-3-carboxylate
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Overview
Description
Molecular Structure Analysis
The InChI code for “Methyl 5-bromo-6-cyanopyridine-3-carboxylate” is 1S/C8H5BrN2O2/c1-13-8(12)5-2-6(9)7(3-10)11-4-5/h2,4H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, similar compounds like pinacol boronic esters have been used in various chemical reactions . Protodeboronation of these esters has been reported, utilizing a radical approach .Physical And Chemical Properties Analysis
“this compound” is a powder that should be stored at room temperature .Scientific Research Applications
Electrocatalytic Carboxylation
A novel electrochemical procedure for the carboxylation of 2-amino-5-bromopyridine with CO2 to 6-aminonicotinic acid in an ionic liquid was investigated. This process avoids the use of volatile and toxic solvents and catalysts, showing a potential application in green chemistry and carbon capture technologies (Feng et al., 2010).
Synthesis of Ligands
The synthesis of mono-, bis-, and tris-tridentate ligands based on 5′-substituted-2,2′-bipyridine-6-carboxylic acid from 5′-methyl-6-bromo-2,2′-bipyridine was described. These ligands are well-suited for the complexation of lanthanide(III) cations, suggesting applications in materials science and coordination chemistry (Charbonnière, Weibel, & Ziessel, 2001).
Heterocyclic Scaffold Assembly
The reaction of 3-cyanopyridine-2(1H)-thiones with Biginelli-type compounds under heating in DMF, leading to the assembly of tetra- and pentacyclic heterocyclic scaffolds, was explored. This method shows potential for the development of new antibacterial and antifungal agents (Lebedyeva et al., 2012).
Synthesis of Cyanouridines
A convenient route for the synthesis of 5-cyanouridine and its derivatives was developed, highlighting the versatility of cyanopyridines in nucleoside chemistry. This method could be beneficial for the synthesis of novel nucleoside analogs with potential therapeutic applications (Inoue & Ueda, 1978).
Crystal Structure and Cytotoxicity
The synthesis and crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide were reported, along with its cytotoxicity evaluation. This study provides insights into the design of novel compounds with potential applications in drug development and medicinal chemistry (Anuradha et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that this compound is used as a substrate in palladium-catalyzed arylation reactions .
Mode of Action
The mode of action of Methyl 5-bromo-6-cyanopyridine-3-carboxylate involves its interaction with palladium catalysts in arylation reactions . In these reactions, the compound can form new carbon-carbon bonds, which is a key step in the synthesis of many organic compounds .
Biochemical Pathways
The biochemical pathways affected by This compound are related to the Suzuki–Miyaura cross-coupling reactions . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds, and it involves the transmetalation of organoboron reagents .
Result of Action
The molecular and cellular effects of This compound ’s action are primarily seen in its role as a substrate in palladium-catalyzed arylation reactions . The compound’s interaction with the palladium catalyst leads to the formation of new carbon-carbon bonds, facilitating the synthesis of various organic compounds .
Action Environment
The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, the compound’s stability and reactivity can be affected by temperature . Additionally, the presence of a palladium catalyst is crucial for its role in arylation reactions .
properties
IUPAC Name |
methyl 5-bromo-6-cyanopyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c1-13-8(12)5-2-6(9)7(3-10)11-4-5/h2,4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLHKTKXNRMHET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)C#N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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